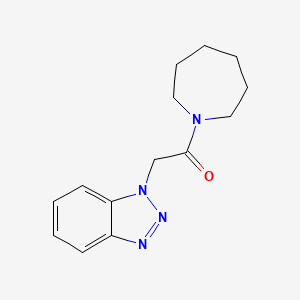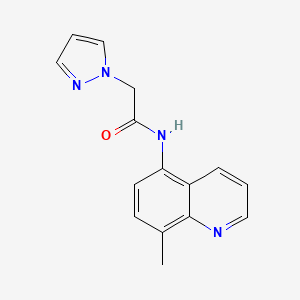
1-(Azetidin-1-yl)-2-phenylsulfanylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-1-yl)-2-phenylsulfanylethanone, also known as APSE, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. APSE is a chiral molecule that contains both sulfur and nitrogen atoms, making it a unique and interesting compound for study. In
Mécanisme D'action
The mechanism of action of 1-(Azetidin-1-yl)-2-phenylsulfanylethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. Specifically, 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which has been linked to improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Azetidin-1-yl)-2-phenylsulfanylethanone are still being studied, but preliminary research has shown that it may have a range of effects on the body. In addition to its potential cognitive benefits, 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have an effect on the immune system, although the exact mechanism of this effect is not yet understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(Azetidin-1-yl)-2-phenylsulfanylethanone in lab experiments is its unique structure, which allows for a range of potential applications. Additionally, the synthesis method for 1-(Azetidin-1-yl)-2-phenylsulfanylethanone is well-established, making it relatively easy to obtain. However, one limitation of using 1-(Azetidin-1-yl)-2-phenylsulfanylethanone in lab experiments is its potential toxicity. While 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has not been shown to be highly toxic, it is important to use caution when handling and using this compound.
Orientations Futures
There are many potential future directions for research on 1-(Azetidin-1-yl)-2-phenylsulfanylethanone. One area of interest is its potential as a drug candidate for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(Azetidin-1-yl)-2-phenylsulfanylethanone and its effects on the body. Finally, 1-(Azetidin-1-yl)-2-phenylsulfanylethanone's unique structure may make it useful in the development of new materials and polymers, which could have a range of applications in various fields.
Méthodes De Synthèse
The synthesis of 1-(Azetidin-1-yl)-2-phenylsulfanylethanone involves the reaction of phenylsulfanylacetic acid with azetidine in the presence of a catalyst. This reaction results in the formation of 1-(Azetidin-1-yl)-2-phenylsulfanylethanone as a racemic mixture. However, the enantiopure form of 1-(Azetidin-1-yl)-2-phenylsulfanylethanone can be obtained through chiral resolution techniques. The synthesis method for 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been well-established in the literature and has been used in various studies.
Applications De Recherche Scientifique
1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been investigated as a potential drug candidate due to its ability to inhibit certain enzymes and receptors. In organic synthesis, 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been used as a chiral building block for the synthesis of other compounds. In materials science, 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been studied for its potential use in the development of new polymers and materials.
Propriétés
IUPAC Name |
1-(azetidin-1-yl)-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c13-11(12-7-4-8-12)9-14-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKXPKRHLLLLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-phenylsulfanylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzamide](/img/structure/B7474439.png)

![[3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474453.png)


![1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7474490.png)


![[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474525.png)

![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)

![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)
